molecular formula C20H26N6 B12232321 4-[4-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline

4-[4-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline

Cat. No.: B12232321
M. Wt: 350.5 g/mol
InChI Key: WHXGVKFZYQQKGM-UHFFFAOYSA-N
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Description

4-[4-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline is a heterocyclic compound that features a quinazoline core structure Quinazoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the cyclization of an appropriate precursor in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to form the quinazoline ring . The reaction conditions often require elevated temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 4-[4-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its dual quinazoline and piperazine rings make it a versatile compound for various applications in scientific research and industry .

Properties

Molecular Formula

C20H26N6

Molecular Weight

350.5 g/mol

IUPAC Name

4-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline

InChI

InChI=1S/C20H26N6/c1-3-7-17-15(5-1)19(23-13-21-17)25-9-11-26(12-10-25)20-16-6-2-4-8-18(16)22-14-24-20/h13-14H,1-12H2

InChI Key

WHXGVKFZYQQKGM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N3CCN(CC3)C4=NC=NC5=C4CCCC5

Origin of Product

United States

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